
5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile
Übersicht
Beschreibung
5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, also known as 5-OPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This pyrrolidine derivative has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation and immune responses. Additionally, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to reduce liver damage and fibrosis in animal models of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is readily available and can be synthesized in large quantities. One limitation of using 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile may have potential as an anti-cancer agent, either alone or in combination with other chemotherapeutic drugs. Further studies are also needed to fully understand the mechanism of action of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile and its potential effects on various signaling pathways. Finally, the development of novel formulations that improve the solubility and bioavailability of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile may enhance its therapeutic potential.
In conclusion, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for future research and development. With further studies, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile may prove to be a valuable addition to the arsenal of drugs used to treat a variety of diseases.
Wissenschaftliche Forschungsanwendungen
5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-viral properties, specifically against the hepatitis C virus.
Eigenschaften
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-7(4-9)3-8(10)11/h6-7H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQAUSJTMSOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




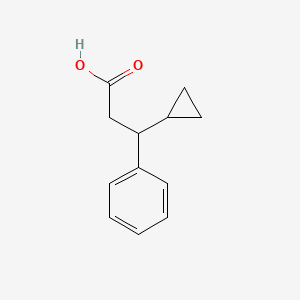
![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)
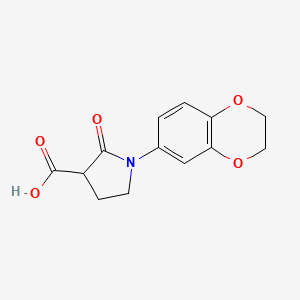

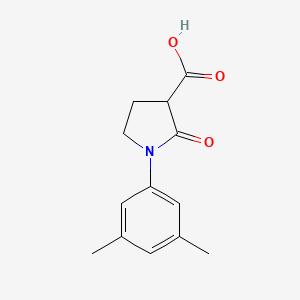

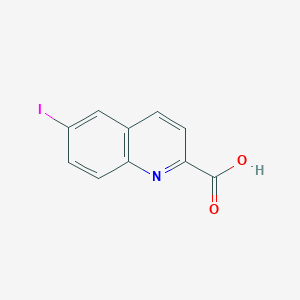
![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
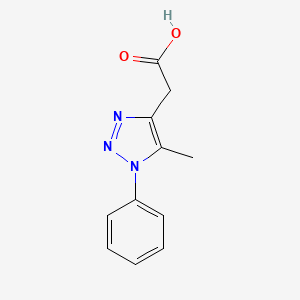
![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)
